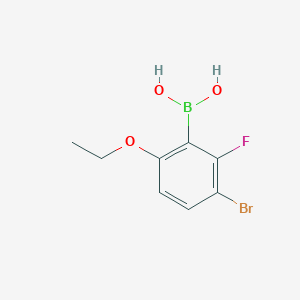
Ácido (3-bromo-6-etoxi-2-fluorofenil)borónico
Descripción general
Descripción
“(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C8H9BBrFO3 . It is used in various chemical reactions and has several applications in the field of medicinal chemistry .
Synthesis Analysis
Boronic acids, including “(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid”, are commonly used in medicinal chemistry. They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular structure of “(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is represented by the InChI code1S/C8H9BBrFO3/c1-2-14-6-4-3-5 (10)7 (8 (6)11)9 (12)13/h3-4,12-13H,2H2,1H3 . The molecular weight of this compound is 262.87 g/mol . Chemical Reactions Analysis
“(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is a specific reagent used in medicinal chemistry and drug development. It has high utility in Suzuki-Miyaura cross-coupling reactions, contributing to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .Physical and Chemical Properties Analysis
“(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid” is a solid compound . It has a molecular weight of 262.87 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácido (3-bromo-6-etoxi-2-fluorofenil)borónico: se utiliza en aplicaciones de detección debido a su capacidad para formar complejos con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro . Esta interacción es crucial para el desarrollo de ensayos homogéneos y sistemas de detección heterogéneos, que pueden emplearse en la interfaz del material de detección o dentro de la muestra a granel.
Etiquetado biológico y manipulación de proteínas
La parte de ácido borónico puede usarse para el etiquetado biológico y la manipulación de proteínas. Permite la modificación de proteínas, lo cual es esencial para comprender la función y la interacción de las proteínas . Esta aplicación es particularmente importante en el estudio de la glicobiología y el desarrollo de agentes terapéuticos.
Tecnologías de separación
Los ácidos borónicos se aplican en tecnologías de separación debido a su unión selectiva a cis-dioles, que están presentes en muchas biomoléculas . Esta propiedad se explota en cromatografía y electroforesis, lo que permite la separación eficiente de mezclas biológicas complejas.
Desarrollo de terapias
Los ácidos borónicos, incluido el This compound, han mostrado promesa en el desarrollo de terapias. Se han investigado por sus actividades anticancerígenas, antibacterianas y antivirales . La introducción del grupo ácido borónico a moléculas bioactivas puede modificar la selectividad y mejorar las características farmacocinéticas.
Descubrimiento de fármacos y química medicinal
Este compuesto es valioso en el descubrimiento de fármacos y la química medicinal para la síntesis de compuestos bioactivos dirigidos al tratamiento de enfermedades . Sus propiedades únicas lo convierten en un bloque de construcción versátil en la síntesis orgánica, lo que contribuye al desarrollo de nuevos fármacos.
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
This compound: se utiliza específicamente en reacciones de acoplamiento cruzado de Suzuki-Miyaura. Estas reacciones son fundamentales en la síntesis de diversos compuestos orgánicos, incluidos aquellos con posibles actividades farmacológicas .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Boronic acids, including “(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid”, have been gaining interest in the field of medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids could lead to the development of new promising drugs in the future .
Propiedades
IUPAC Name |
(3-bromo-6-ethoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVTVSQOUZUDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387546.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1387547.png)

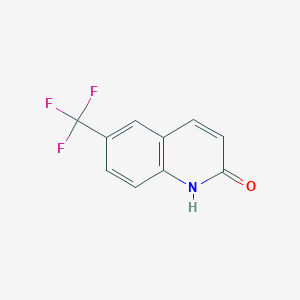
![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1387550.png)
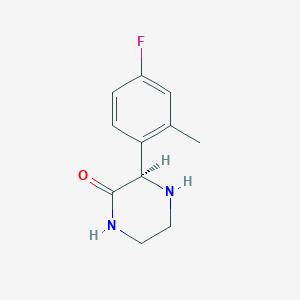
![6-Methyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B1387552.png)
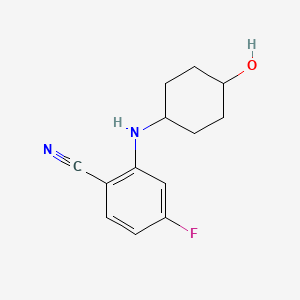
![{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1387557.png)
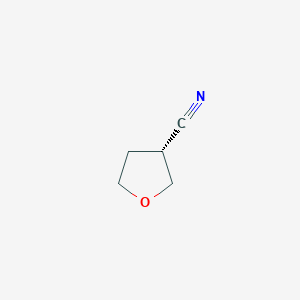



![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
